![molecular formula C16H11N3O3 B2646551 (Z)-5-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)quinolin-8(5H)-one CAS No. 303124-73-4](/img/structure/B2646551.png)
(Z)-5-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)quinolin-8(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-5-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)quinolin-8(5H)-one, also known as BDHQ, is an organic compound that has gained attention in the scientific community due to its potential applications in various fields. BDHQ is a quinoline derivative that exhibits interesting biological activities, making it a promising candidate for drug development and other scientific research applications.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Biological Applications
Quinoline derivatives have been explored for their potential as fluorescent probes, particularly for sensing biological zinc (Zn(II)) ions. For instance, Nolan et al. (2005) developed fluorescein-based dyes derivatized with 8-aminoquinoline, exhibiting significant fluorescence enhancements upon Zn(II) coordination, highlighting their utility in selective and reversible biological Zn(II) detection. These compounds, due to their low background fluorescence and high emissive Zn(II) complexes, offer improved specificity for Zn(II) over other metal ions, making them suitable for in vivo applications (Nolan et al., 2005). Similarly, McQuade and Lippard (2010) synthesized cell-trappable fluorescent probes for Zn(II), further emphasizing the role of quinoline derivatives in biological imaging and metal ion detection (McQuade & Lippard, 2010).
Antitumor and Antioxidant Activities
Quinoline-3-carbaldehyde hydrazones have been investigated for their cytotoxic properties against various human tumor cell lines. Korcz et al. (2018) reported that certain benzotriazole-containing quinolines exhibited pronounced cancer cell growth inhibitory effects, suggesting their potential as anticancer agents. The study identified compounds with selective activity against pancreas cancer and cervical cancer cell lines, indicating the promise of quinoline derivatives in developing novel anticancer therapies (Korcz et al., 2018).
Chemosensors for Metal Ion Detection
Quinoline-benzothiazole-based chemosensors have been developed for the rapid detection of metal ions, such as indium (In3+), demonstrating the versatility of quinoline derivatives in environmental monitoring and analytical chemistry. Shaji and Kumar (2022) highlighted the synthesis of a probe capable of detecting In3+ ions efficiently, indicating the potential of such compounds in the development of sensitive and selective chemosensors for various applications (Shaji & Kumar, 2022).
Antibacterial Agents
Quinoline derivatives have been synthesized and evaluated for their antibacterial activity, demonstrating the broad spectrum of biological activities associated with these compounds. Jayanna et al. (2013) synthesized novel quinoline derivatives and screened them for antibacterial and antioxidant activities, finding some compounds to exhibit potent antibacterial activity, highlighting their potential as antibacterial agents (Jayanna et al., 2013).
Eigenschaften
IUPAC Name |
5-(1,3-benzodioxol-5-yldiazenyl)quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-13-5-4-12(11-2-1-7-17-16(11)13)19-18-10-3-6-14-15(8-10)22-9-21-14/h1-8,20H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZMXUBQJJRZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=NC3=C4C=CC=NC4=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)quinolin-8(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2646468.png)
![2-[Carboxymethyl(3-phenylpropyl)amino]acetic acid](/img/structure/B2646470.png)
![(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B2646472.png)
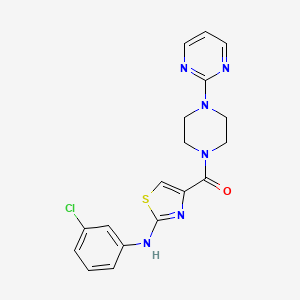
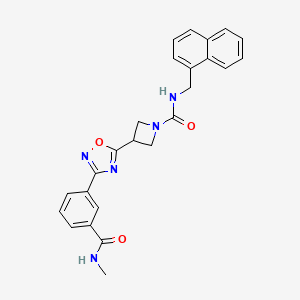
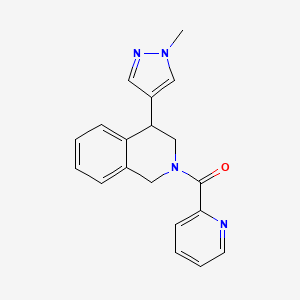
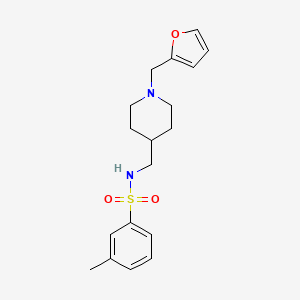
![2-[(4-chlorobenzyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2646481.png)
![2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2646482.png)

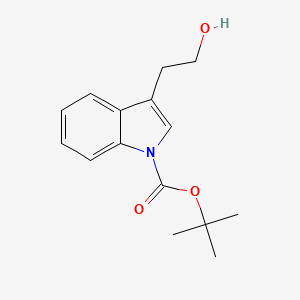
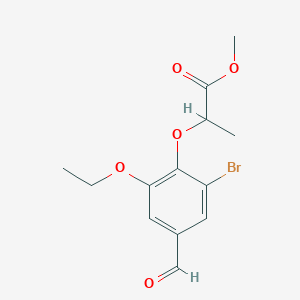
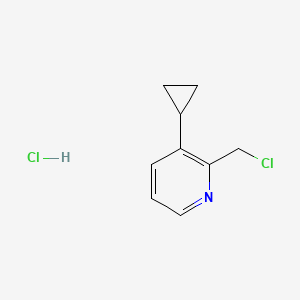
![2-({4-[(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}amino)benzoic acid](/img/structure/B2646490.png)